molecular formula C11H14N2O4 B2774479 ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate CAS No. 2138066-50-7

ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Cat. No.: B2774479
CAS No.: 2138066-50-7
M. Wt: 238.243
InChI Key: LHKYKIJUGCNLLH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the condensation of ethyl acetoacetate with 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Contains a phenyl group, which can affect its reactivity and biological activity.

    Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: The isopropyl group can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

ethyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-13-8(5-6-12-13)9(14)7-10(15)11(16)17-4-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYKIJUGCNLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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